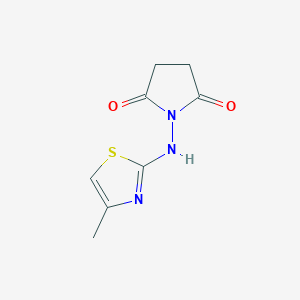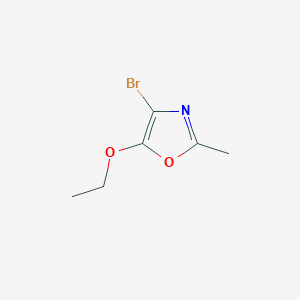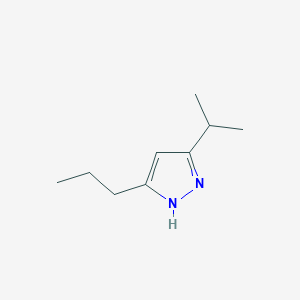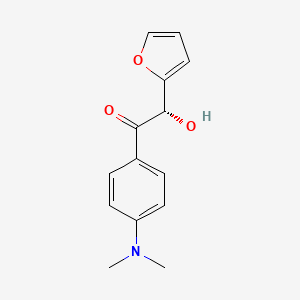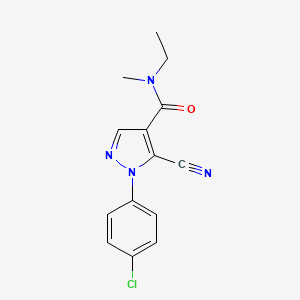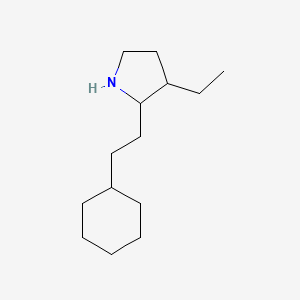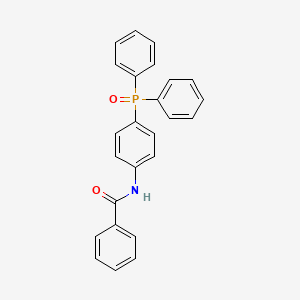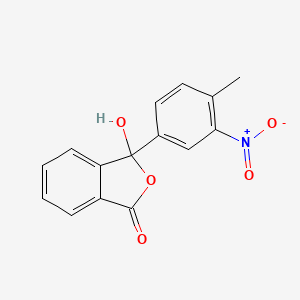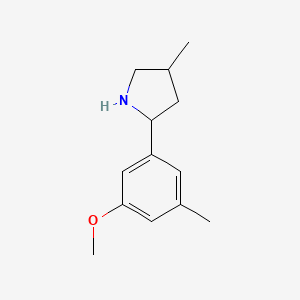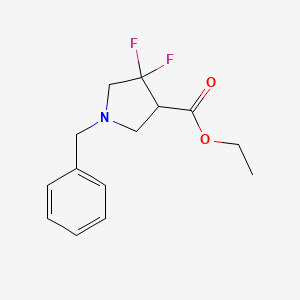![molecular formula C9H9N3O2 B15209119 2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
2-(Aminomethyl)benzo[d]oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)benzo[d]oxazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes a benzo[d]oxazole ring system substituted with an aminomethyl group at the 2-position and a carboxamide group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-4-carboxamide typically involves multiple steps, starting with the construction of the benzo[d]oxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acid derivatives under acidic or basic conditions. The aminomethyl group can be introduced through subsequent reactions involving reagents like formaldehyde and ammonia.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)benzo[d]oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)benzo[d]oxazole-4-carboxamide has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its properties in the development of new materials and processes.
Wirkmechanismus
The mechanism by which 2-(Aminomethyl)benzo[d]oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing applications in medicine and other fields.
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)pyridine: Similar structure but different core ring system.
Benzo[d]oxazole derivatives: Variations in substitution patterns and functional groups.
This comprehensive overview highlights the significance of 2-(Aminomethyl)benzo[d]oxazole-4-carboxamide in scientific research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
2-(aminomethyl)-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c10-4-7-12-8-5(9(11)13)2-1-3-6(8)14-7/h1-3H,4,10H2,(H2,11,13) |
InChI-Schlüssel |
BASABKWOENZJLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)CN)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)
